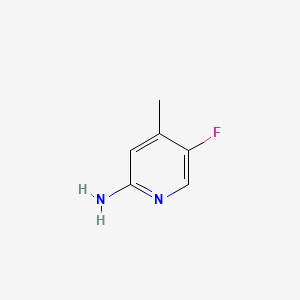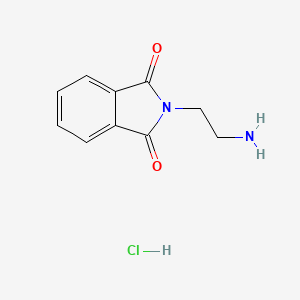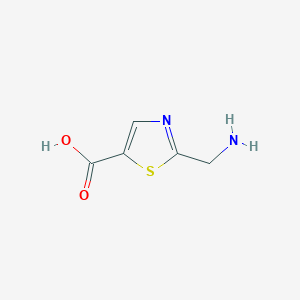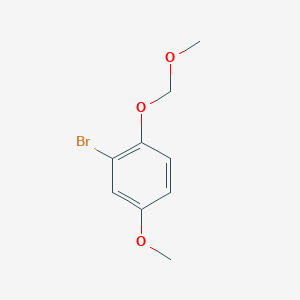
(4-Butoxy-2,6-difluorophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “(4-Butoxy-2,6-difluorophenyl)methanol” is represented by the InChI code1S/C11H14F2O2/c1-2-3-4-15-8-5-10(12)9(7-14)11(13)6-8/h5-6,14H,2-4,7H2,1H3 . This indicates that it has a complex structure, which contributes to its versatility in various applications. Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 216.225 . Its density is approximately 1.2±0.1 g/cm3 . The boiling point is 267.3±35.0 °C at 760 mmHg . The flash point is 129.4±22.5 °C .Applications De Recherche Scientifique
Antioxidant Potential Studies
Research has explored the antioxidant potential of various solvent fractions, including butanol, derived from certain plants. For example, a study on Monotheca buxifolia fruit fractions found that the butanol fraction displayed significant antioxidant activity, as well as high amounts of phenolics and flavonoids (Jan et al., 2013). This suggests potential applications of butanol-related compounds in antioxidant research.
Enzyme-Catalyzed Reactions
Enzyme-catalyzed reactions using compounds structurally similar to (4-Butoxy-2,6-difluorophenyl)methanol have been studied. For instance, Rhizopus sp. lipase was utilized for enantioselective transesterification reactions involving 2,2-diphenyl-1,3-dioxolane-4-methanol, highlighting the potential of similar compounds in stereo-selective synthesis processes (Miyazawa et al., 1999).
Antimicrobial Activity
Compounds with structural similarities to this compound have demonstrated antimicrobial properties. A study on 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives showed good antimicrobial activity against certain bacterial and fungal strains (Mallesha & Mohana, 2014). This indicates the potential application of this compound in developing new antimicrobial agents.
Bioproduction of Chemicals
In the field of bioproduction, research has been conducted on methanol-utilizing strains of Escherichia coli, which can potentially utilize methanol as a carbon source for the production of various chemicals (Chen et al., 2018). This research opens up possibilities for using methanol and related compounds in microbial production systems.
Molecular Structure Studies
Structural analysis of various compounds, including those with difluorophenyl groups, has been carried out to understand their molecular interactions and potential applications. For instance, the structure of posaconazole and its solvates with methanol was determined to understand hydrogen bonding interactions, with the difluorophenyl group serving as a hydrogen bond donor (McQuiston, Mucalo, & Saunders, 2019). Such studies are crucial for understanding the chemical properties and potential applications of this compound.
Propriétés
IUPAC Name |
(4-butoxy-2,6-difluorophenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O2/c1-2-3-4-15-8-5-10(12)9(7-14)11(13)6-8/h5-6,14H,2-4,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQDJUWNPGRGJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C(=C1)F)CO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














